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Reported Efficacy Data for Bemcentinib

The following table summarizes the key efficacy outcomes reported in clinical trials for bemcentinib across

different cancer types and treatment combinations.

Cancer . Patient Key Efficacy Source &
Phase Intervention ) T
Type Population Findings Context

| Advanced NSCLC [1] | Phase 1 | Bemcentinib + Docetaxel | 17 evaluable patients, previously treated | °
ORR: 35% (6/17 Partial Response) * DCR: 82% (47% Stable Disease) | Single-arm trial; no comparator
group. PFS and OS not reported. | | Acute Myeloid Leukemia (AML) [2] | Phase 1b/2a | Bemcentinib +
LDAC (Low-Dose Cytarabine) | 36 patients, unfit for intensive chemo | « CR/CRi Rate: 19.4% (7/36
patients) | Cohort included R/R and treatment-naive patients; primary endpoint was safety. | | Metastatic
Melanoma [3] | Phase 1b/2 | Bemcentinib + SOC* | 91 randomized patients, previously untreated | * ORR,
PFS, OS: No improvement vs. SOC alone. | *SOC: pembrolizumab or dabrafenib+trametinib. Trial showed

no efficacy benefit for adding bemcentinib. |

Experimental Methodology in Key Studies
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For researchers, the methodologies from these trials provide a foundation for designing future studies.

e NSCLC Trial (NCT02922777) Design [1]:

o Study Design: Open-label, single-institution, 3+3 dose escalation Phase 1 trial.

o Patient Population: Adults with previously treated advanced NSCLC, ECOG 0-1, and
adequate organ function.

o Dosing Schedule: Bemcentinib was started with a 3-day loading dose (200mg or 400mg)
followed by a daily maintenance dose (100mg or 200mg), in combination with intravenous
docetaxel (60 or 75 mg/m?) every 21 days.

o DLT Assessment: Conducted over the first cycle (7-day bemcentinib run-in plus 21 days of
combination therapy).

o Protocol Amendment: Due to high rates of neutropenia, prophylactic G-CSF was mandated
for later patients. The Maximum Tolerated Dose (MTD) was established as docetaxel 60
mg/m? with G-CSF plus bemcentinib (400mg load — 200mg daily).

e AML Trial (NCT02488408) Design [2]:

o Study Design: Open-label, dose-escalation, and cohort expansion Phase 1b/2a trial.

o Patient Population: Patients with R/R AML or newly diagnosed AML unfit for intensive
chemotherapy.

o Dosing: A loading/maintenance dose of 400/200 mg of an enhanced formulation of
bemcentinib was selected for the combination cohort with LDAC.

o Primary Endpoints: For dose-escalation (monotherapy), the primary endpoint was
identification of the MTD. For the combination cohort, the primary endpoint was safety and
tolerability.

Bemcentinib's Mechanism of Action

Bemcentinib is a first-in-class, oral, highly selective inhibitor of the AXL receptor tyrosine kinase [3] [2].
AXL is often overexpressed in cancers and is associated with tumor progression, epithelial-mesenchymal

transition (EMT), therapy resistance, and immunosuppression [4] [5].

The diagram below illustrates the core mechanism by which bemcentinib targets the GAS6/AXL signaling

pathway to exert its anti-tumor effects.
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Interpretation and Future Directions

¢ Data Context: The promising activity of bemcentinib + docetaxel in a Phase 1 NSCLC trial provided
rationale for further investigation [1]. However, the negative results in melanoma highlight that efficacy
is likely context-dependent and influenced by cancer type and combination therapy [3].

e Current Status: The role of AXL inhibition in NSCLC and other cancers remains under investigation
[1] [4]. The available data is primarily from early-phase trials, and mature PFS/OS figures from large,
randomized controlled trials are needed to definitively establish its clinical benefit.

¢ Research Considerations: Future studies may focus on identifying predictive biomarkers (e.g., high
AXL expression) to select patients most likely to respond. Combination strategies with
immunotherapy or other targeted agents are also a key area of ongoing research to overcome
therapy resistance [4].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.smolecule.com/products/s548352?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11161199/
https://www.nature.com/articles/s41467-025-58179-6
https://www.onclive.com/view/bemcentinib-plus-soc-is-well-tolerated-but-does-not-improve-efficacy-in-metastatic-melanoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC12208208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10886920/
https://www.smolecule.com/products/b548352#bemcentinib-progression-free-survival-overall-survival-data
https://www.smolecule.com/products/b548352#bemcentinib-progression-free-survival-overall-survival-data
https://www.smolecule.com/products/b548352#bemcentinib-progression-free-survival-overall-survival-data
https://www.smolecule.com/products/b548352#bemcentinib-progression-free-survival-overall-survival-data
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548352?utm_src=pdf-bulk
https://www.smolecule.com/products/s548352?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/products/s548352?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

